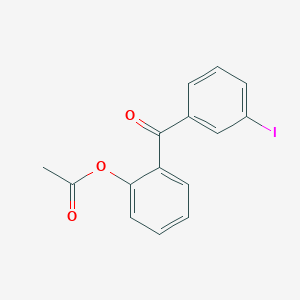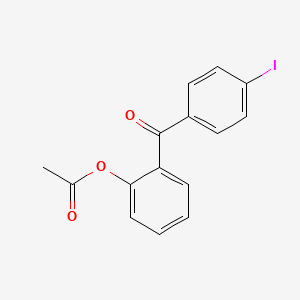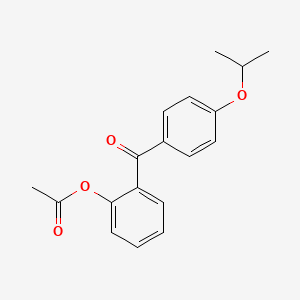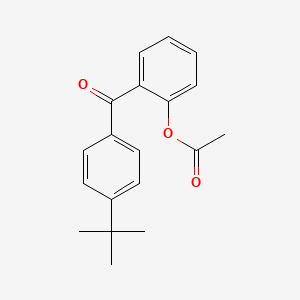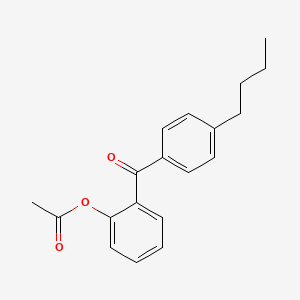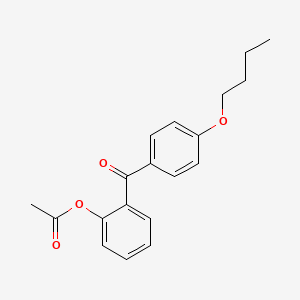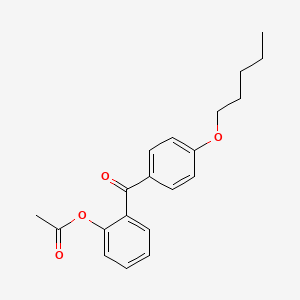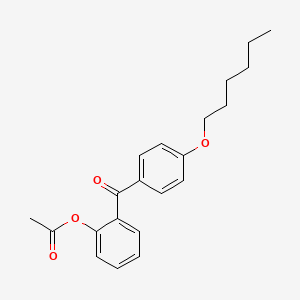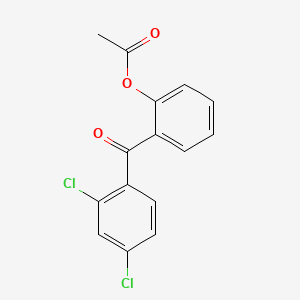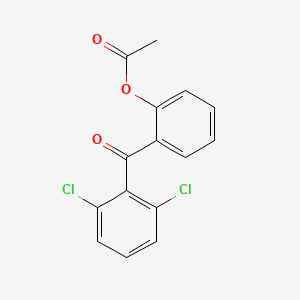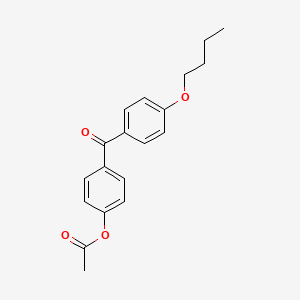
4-乙酰氧基-4'-丁氧基二苯甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetoxy-4’-butoxybenzophenone is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.37 g/mol It is a derivative of benzophenone, characterized by the presence of acetoxy and butoxy functional groups attached to the benzene rings
科学研究应用
4-Acetoxy-4’-butoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
生化分析
Biochemical Properties
4-Acetoxy-4’-butoxybenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the hydrolysis of the acetoxy group. This interaction leads to the formation of 4-hydroxy-4’-butoxybenzophenone, which can further participate in various biochemical pathways .
Cellular Effects
4-Acetoxy-4’-butoxybenzophenone has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been shown to impact gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 4-Acetoxy-4’-butoxybenzophenone involves its binding interactions with biomolecules. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds. This inhibition can result in the accumulation of the compound and its metabolites, affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetoxy-4’-butoxybenzophenone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Acetoxy-4’-butoxybenzophenone is relatively stable under standard laboratory conditions. Over extended periods, it may undergo degradation, leading to the formation of various degradation products. These degradation products can have different effects on cellular function, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Acetoxy-4’-butoxybenzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular processes and signaling pathways. At higher doses, it can lead to toxic or adverse effects. Studies have shown that high doses of 4-Acetoxy-4’-butoxybenzophenone can cause cellular toxicity, oxidative stress, and inflammation in animal models .
Metabolic Pathways
4-Acetoxy-4’-butoxybenzophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes ester hydrolysis to form 4-hydroxy-4’-butoxybenzophenone, which can further participate in oxidative and conjugative metabolism. These metabolic pathways can influence the compound’s bioavailability and overall effects on cellular function .
Transport and Distribution
The transport and distribution of 4-Acetoxy-4’-butoxybenzophenone within cells and tissues are crucial for its activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may also interact with specific transporters or binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 4-Acetoxy-4’-butoxybenzophenone can impact its activity and function within cells .
Subcellular Localization
4-Acetoxy-4’-butoxybenzophenone exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. This subcellular localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-4’-butoxybenzophenone typically involves the esterification of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the acetoxy group. The butoxy group is introduced via a nucleophilic substitution reaction, where 4-hydroxybenzophenone reacts with butyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of 4-Acetoxy-4’-butoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
化学反应分析
Types of Reactions: 4-Acetoxy-4’-butoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The acetoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
作用机制
The mechanism of action of 4-Acetoxy-4’-butoxybenzophenone involves its interaction with various molecular targets. The acetoxy and butoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo hydrolysis to release active intermediates that interact with cellular components, leading to various biological effects .
相似化合物的比较
4-Hydroxybenzophenone: Lacks the acetoxy and butoxy groups, making it less reactive.
4-Methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, leading to different chemical properties.
4-Butoxybenzophenone: Similar structure but lacks the acetoxy group.
Uniqueness: These functional groups make it a versatile compound for various chemical reactions and industrial applications .
属性
IUPAC Name |
[4-(4-butoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-4-13-22-17-9-5-15(6-10-17)19(21)16-7-11-18(12-8-16)23-14(2)20/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKQXWLICUBMRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641720 |
Source


|
| Record name | 4-(4-Butoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-87-3 |
Source


|
| Record name | 4-(4-Butoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
